molecular formula C17H14FN5O B3729767 N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine

N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine

Cat. No. B3729767
M. Wt: 323.32 g/mol
InChI Key: RZVIOCVFJFJMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a guanidine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of proinflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of proinflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and inhibit the production of prostaglandins. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, it has been found to inhibit the replication of certain viruses, such as hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral effects, making it a promising candidate for the development of new drugs. Additionally, it has a relatively simple synthesis method, making it easy to produce in large quantities.
One of the limitations of N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine is its limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Additionally, it could be studied in combination with other drugs to determine whether it has synergistic effects. Furthermore, its potential use in the treatment of other diseases, such as autoimmune disorders, could be explored. Finally, its pharmacokinetics and toxicity could be studied to determine its suitability for use in humans.

Scientific Research Applications

N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of proinflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been found to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, it has been shown to have antiviral effects by inhibiting the replication of certain viruses such as hepatitis C virus.

properties

IUPAC Name

1-(4-fluorophenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c18-12-6-8-13(9-7-12)20-16(19)23-17-21-14(10-15(24)22-17)11-4-2-1-3-5-11/h1-10H,(H4,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVIOCVFJFJMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
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N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
Reactant of Route 3
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N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
Reactant of Route 4
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N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
Reactant of Route 5
N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
Reactant of Route 6
N-(4-fluorophenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine

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